4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid (CAS 90034-34-7) is a synthetic 2-aryl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid derivative with the molecular formula C21H21NO3 and a molecular weight of approximately 335.4 g/mol. It belongs to the privileged quinoline-4-one scaffold class, which is widely explored for dihydroorotate dehydrogenase (DHODH) inhibition, anticancer, and anti-inflammatory applications.

Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
CAS No. 90034-34-7
Cat. No. B12886464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid
CAS90034-34-7
Molecular FormulaC21H21NO3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O
InChIInChI=1S/C21H21NO3/c1-2-3-4-5-14-6-8-15(9-7-14)19-13-20(23)17-12-16(21(24)25)10-11-18(17)22-19/h6-13H,2-5H2,1H3,(H,22,23)(H,24,25)
InChIKeyIAQGJFMRQSQNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid (CAS 90034-34-7): Procurement, Physicochemical Baseline, and Comparator Context


4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid (CAS 90034-34-7) is a synthetic 2-aryl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid derivative with the molecular formula C21H21NO3 and a molecular weight of approximately 335.4 g/mol . It belongs to the privileged quinoline-4-one scaffold class, which is widely explored for dihydroorotate dehydrogenase (DHODH) inhibition, anticancer, and anti-inflammatory applications [1]. The compound features a C-2 para-pentylphenyl substituent that substantially increases its computed lipophilicity (XlogP = 5.1) relative to shorter-chain or unsubstituted phenyl analogs, positioning it as a high-logP probe molecule for structure-activity relationship (SAR) studies and fragment-based lead optimization campaigns .

Why Generic Substitution Fails for 4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid: Lipophilicity, Rotatable Bonds, and MW Drive Differentiation


Within the 2-aryl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid subseries, even modest alterations to the C-2 aryl substituent produce large shifts in computed XlogP, molecular weight, and the number of rotatable bonds—three descriptors that directly govern membrane permeability, metabolic stability, and solubility [1]. The target compound's n-pentyl chain increases XlogP by ~2.4 log units over the 2-phenyl parent and ~1.4 log units over the 2-(p-tolyl) analog, while adding 4–5 extra rotatable bonds . These differences mean that pharmacological or pharmacokinetic performance observed with shorter-chain analogs cannot be extrapolated to the pentylphenyl derivative without independent experimental verification, making inter-compound substitution in critical assays or chemical probe studies scientifically invalid.

Quantitative Evidence Guide for 4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid (90034-34-7): Head-to-Head Physicochemical Comparator Analysis


XlogP Differential: Pentylphenyl Confers a 4.8–5.1 log Unit Increase Over the Unsubstituted Phenyl Core

The target compound's computed XlogP is 5.1, reflecting the hydrophobic contribution of the n-pentyl chain. By contrast, the unsubstituted 2-phenyl analog (CAS 90033-85-5) has an XlogP of 2.7 . The 2-(4-methylphenyl) analog (CAS 90034-30-3) has an XlogP of 3.1 . The pentylphenyl derivative thus exhibits a 2.4 log-unit increase over the 2-phenyl parent and a 2.0 log-unit increase over the 4-methylphenyl variant, consistent with Hansch π contributions of the methylene chain.

Lipophilicity Drug-likeness Membrane permeability

Rotatable Bond Count: Pentyl Chain Adds 4 Extra Degrees of Conformational Freedom Over the 2-Phenyl Parent

The target compound contains 6 rotatable bonds, versus 2 rotatable bonds for both the 2-phenyl analog (CAS 90033-85-5) and the 2-(4-methylphenyl) analog (CAS 90034-30-3) . The four additional rotatable bonds reside in the n-pentyl chain, which is absent in the comparators.

Conformational flexibility Entropic penalty Oral bioavailability

Molecular Weight Progression: Pentylphenyl Adds 70.1 Da Over the 2-Phenyl Analog

The target compound's exact molecular weight (monoisotopic) is 335.15214353 g/mol, with a formula weight of ~335.40 g/mol. In contrast, the 2-phenyl analog (CAS 90033-85-5) has an exact mass of 265.07389321 g/mol and the 2-(4-methylphenyl) analog (CAS 90034-30-3) has an exact mass of 279.08954328 g/mol . The incremental mass reflects the C5H11 substituent.

Molecular weight Lipinski's Rule of Five Ligand efficiency

Constant Topological Polar Surface Area (tPSA) Across the 2-Aryl Subseries: Hydrophobicity Is Modulated Without Altering Hydrogen-Bonding Capacity

Despite wide variation in XlogP (2.7–5.1) and molecular weight (265–335 Da), the topological polar surface area (tPSA) remains invariant at 66.4 Ų for the target compound, the 2-phenyl analog, and the 2-(4-methylphenyl) analog . Hydrogen bond donor (2) and acceptor (4) counts are also identical across the series .

tPSA Hydrogen bonding Scaffold-hopping

Free Acid vs. Methyl Ester: The Target Compound Provides a C-6 Carboxylic Acid Pharmacophore Absent in the Ester Prodrug Form (CAS 90034-33-6)

The methyl ester derivative (CAS 90034-33-6, molecular formula C22H23NO3) is a direct prodrug/derivative of the target compound. The free carboxylic acid at C-6 can participate in salt bridge and hydrogen-bond interactions with basic residues in enzyme active sites (e.g., Arg136 in human DHODH), whereas the ester is incapable of such ionic interactions until hydrolyzed [1]. Quantitative comparison of ionizable group presence: target compound pKa ~4–5 (carboxylic acid, ionized at physiological pH 7.4); methyl ester: neutral at all physiologically relevant pH values .

Carboxylic acid pharmacophore Prodrug Ionizable group

2-Aryl DHODH Inhibitory Class: Lipophilicity-Tuned Permeability and Target Engagement (Class-Level Inference)

Quinoline-4-carboxylic acids with 2-aryl substitution are established inhibitors of human dihydroorotate dehydrogenase (hDHODH), a rate-limiting enzyme in de novo pyrimidine biosynthesis and a validated target in cancer and autoimmune disease [1]. In a series of 2-substituted quinoline-4-carboxylic acids, optimal lipophilicity (logD7.4 range: -1.15 to 1.69) and DHODH inhibition were correlated: highly active compounds exhibited balanced hydrophobicity, and excessive lipophilicity reduced potency [1]. While direct IC50 data for 90034-34-7 are not publicly available, its elevated XlogP (5.1) places it at the extreme hydrophobic boundary of this series, making it a critical reference compound for establishing the lipophilicity-activity cliff in DHODH SAR campaigns.

DHODH inhibition Anticancer Immunosuppression

Best Research and Industrial Application Scenarios for 4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid (90034-34-7)


Matched Molecular Pair Analysis for Lipophilicity-Driven SAR in DHODH Inhibitor Optimization

The invariant tPSA (66.4 Ų) across the 2-phenyl, 2-(4-methylphenyl), and 2-(4-pentylphenyl) series makes 90034-34-7 an ideal matched molecular pair partner for quantifying the contribution of hydrophobic surface area to DHODH binding affinity, cellular permeability, and metabolic clearance [1]. Teams can compare IC50 and ADME data from the 2-phenyl (XlogP = 2.7) and 2-(4-methylphenyl) (XlogP = 3.1) analogs with 90034-34-7 (XlogP = 5.1) to map the lipophilicity-activity landscape and identify activity cliffs.

Conformational Flexibility Probe for Entropy-Driven Binding and Bioavailability Studies

With 6 rotatable bonds—compared to only 2 in the 2-phenyl and 2-(4-methylphenyl) analogs—90034-34-7 uniquely enables experimental measurement of the entropic penalty associated with side-chain flexibility in this scaffold . Researchers can use isothermal titration calorimetry (ITC) to compare ΔS of binding between the rigid analog (2 rotatable bonds) and the flexible analog (6 rotatable bonds), generating quantitative thermodynamic SAR data that informs fragment-growing strategies .

Free Acid Pharmacophore Validation in Cellular DHODH Target Engagement Assays

The free C-6 carboxylic acid of 90034-34-7 is predicted to be >99% ionized at physiological pH, enabling ionic interactions with conserved arginine residues in the DHODH ubiquinone-binding pocket [1]. In contrast, the methyl ester derivative (CAS 90034-33-6) cannot form this salt bridge. Procurement of 90034-34-7 rather than its ester is essential for cellular thermal shift assays (CETSA) or enzyme inhibition studies where carboxylate-mediated target engagement is mechanistically required [1].

Lipophilicity Boundary Definition in High-Throughput Screening Triage

With an XlogP of 5.1—approximately 3.4 log units above the optimal range for DHODH inhibitors identified by Petrović et al. (logD7.4 = -1.15 to 1.69)—90034-34-7 serves as a high-logP boundary probe [1]. HTS screening groups can use this compound to establish the upper lipophilicity cutoff for their assay cascade, flagging and deprioritizing hits that exceed this threshold due to increased risk of non-specific binding, aggregation, and poor solubility [1].

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